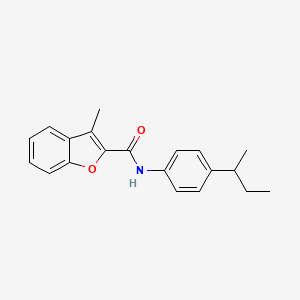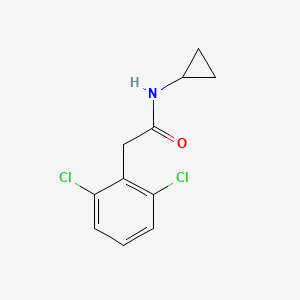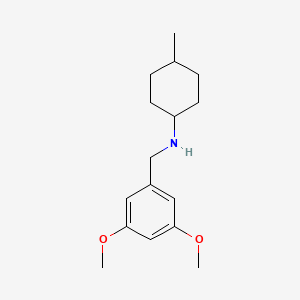![molecular formula C19H23N3O4 B5119806 N-{5-[(diethylamino)carbonyl]-2,3-dimethoxyphenyl}-2-pyridinecarboxamide](/img/structure/B5119806.png)
N-{5-[(diethylamino)carbonyl]-2,3-dimethoxyphenyl}-2-pyridinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{5-[(diethylamino)carbonyl]-2,3-dimethoxyphenyl}-2-pyridinecarboxamide, commonly known as 'Daporinad,' is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. Daporinad has been shown to inhibit the activity of the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which is involved in the production of nicotinamide adenine dinucleotide (NAD+). In
Mécanisme D'action
Daporinad inhibits the activity of N-{5-[(diethylamino)carbonyl]-2,3-dimethoxyphenyl}-2-pyridinecarboxamide, which is the rate-limiting enzyme in the salvage pathway of NAD+ biosynthesis. NAD+ is an essential cofactor involved in various cellular processes such as energy metabolism, DNA repair, and gene expression. Inhibition of N-{5-[(diethylamino)carbonyl]-2,3-dimethoxyphenyl}-2-pyridinecarboxamide leads to the depletion of intracellular NAD+ levels, which results in the activation of the energy sensor enzyme AMP-activated protein kinase (AMPK) and the sirtuin family of proteins. Activation of AMPK and sirtuins leads to various cellular responses such as increased glucose uptake, enhanced mitochondrial function, and reduced inflammation.
Biochemical and Physiological Effects:
Daporinad has been shown to have various biochemical and physiological effects in different cell types and animal models. In cancer cells, Daporinad induces apoptosis, reduces cell proliferation, and inhibits tumor growth. In immune cells, Daporinad reduces the production of pro-inflammatory cytokines and chemokines, leading to reduced inflammation. In metabolic disorders, Daporinad improves insulin sensitivity, glucose tolerance, and reduces hepatic steatosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of Daporinad is its specificity towards N-{5-[(diethylamino)carbonyl]-2,3-dimethoxyphenyl}-2-pyridinecarboxamide, which makes it an ideal tool for studying the role of NAD+ in various cellular processes. Daporinad is also relatively easy to synthesize and purify, making it readily available for lab experiments. However, one of the limitations of Daporinad is its poor solubility in water, which can make it difficult to use in certain experiments. Additionally, Daporinad has been shown to have off-target effects on other enzymes such as NAPRT1, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for Daporinad research. One area of interest is the development of more potent and selective N-{5-[(diethylamino)carbonyl]-2,3-dimethoxyphenyl}-2-pyridinecarboxamide inhibitors that can be used in clinical settings. Another direction is the investigation of the role of NAD+ in aging and age-related diseases such as Alzheimer's disease and Parkinson's disease. Additionally, the potential use of Daporinad in combination with other drugs for the treatment of cancer and other diseases is an area that requires further investigation.
Méthodes De Synthèse
Daporinad can be synthesized using a multi-step process involving the reaction of 2,3-dimethoxybenzaldehyde with diethyl malonate, followed by the reaction with diethylamine to produce the intermediate compound. The final step involves the reaction of the intermediate compound with 2-bromo-5-nitropyridine to form Daporinad. The purity of the final product can be improved using various purification techniques such as recrystallization or column chromatography.
Applications De Recherche Scientifique
Daporinad has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and metabolic disorders. In cancer, Daporinad has been shown to inhibit the growth of cancer cells by depleting the intracellular NAD+ pool, which is essential for cancer cell survival. Inflammation is another area where Daporinad has shown promising results. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing the inflammatory response. In metabolic disorders, Daporinad has been shown to improve insulin sensitivity and glucose tolerance in animal models of obesity and type 2 diabetes.
Propriétés
IUPAC Name |
N-[5-(diethylcarbamoyl)-2,3-dimethoxyphenyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4/c1-5-22(6-2)19(24)13-11-15(17(26-4)16(12-13)25-3)21-18(23)14-9-7-8-10-20-14/h7-12H,5-6H2,1-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBJRNUFPMQKJPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=C(C(=C1)OC)OC)NC(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(diethylcarbamoyl)-2,3-dimethoxyphenyl]pyridine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-3-{5-[(3-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5119723.png)
![4-chloro-3-{[(3,5-dimethylphenyl)amino]sulfonyl}-N-(2-fluorophenyl)benzamide](/img/structure/B5119730.png)
![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-methyl-N-(2-pyrazinylmethyl)-3-isoxazolecarboxamide](/img/structure/B5119736.png)
![2-(3-fluorophenyl)-4-[2-(trifluoromethyl)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B5119756.png)
![N-(3-fluorobenzyl)-2-[(4-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5119764.png)

![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-ethoxybenzamide](/img/structure/B5119776.png)

![2-(3-{3-[(4-methoxyphenyl)amino]-1-piperidinyl}-3-oxopropyl)-1-isoindolinone](/img/structure/B5119787.png)
![methyl {[4-(4-chlorophenyl)-3-cyano-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}acetate](/img/structure/B5119791.png)
![1-cyclohexyl-2-(4-methoxy-2,5-dimethylbenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5119796.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-1-benzofuran-2-carboxamide](/img/structure/B5119802.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B5119813.png)
